molecular formula C21H17N3O B2947841 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide CAS No. 313534-05-3

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide

Cat. No.: B2947841
CAS No.: 313534-05-3
M. Wt: 327.387
InChI Key: JWTAFJDGJOPKKM-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its broad range of biological activities. The compound this compound has been studied for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Biochemical Analysis

Biochemical Properties

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting their activity. For instance, it may interact with cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, stabilizing the compound within the enzyme’s active site .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK pathway, which is critical for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis, thereby affecting cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by occupying the active site, preventing substrate access. This inhibition can lead to downstream effects such as altered gene expression and disrupted cellular processes. The compound’s ability to bind to DNA and RNA also suggests a potential role in regulating transcription and translation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Its degradation products may also have biological effects, necessitating careful monitoring in long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of dose optimization in preclinical studies to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its biotransformation. These interactions can affect metabolic flux and alter the levels of various metabolites. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide typically involves the condensation of 2-(1H-benzo[d]imidazol-2-yl)aniline with 4-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The crude product is then purified by recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzo[d]imidazol-2-yl)aniline
  • 4-methylbenzoyl chloride
  • Benzimidazole derivatives with different substituents

Uniqueness

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide is unique due to its specific structural features, which confer distinct biological activities. Compared to other benzimidazole derivatives, it has shown higher potency in certain biological assays and a broader spectrum of activity .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-14-10-12-15(13-11-14)21(25)24-17-7-3-2-6-16(17)20-22-18-8-4-5-9-19(18)23-20/h2-13H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTAFJDGJOPKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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